Umbelliferone 7-O-Rutinoside

Catalog No.
S12908200
CAS No.
M.F
C21H26O12
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbelliferone 7-O-Rutinoside

Product Name

Umbelliferone 7-O-Rutinoside

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

Molecular Formula

C21H26O12

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1

InChI Key

YHDXKMHPOOQARK-NHYAYHNCSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one is a natural product found in Morus nigra with data available.

Umbelliferone 7-O-Rutinoside is a glycosylated derivative of umbelliferone, a naturally occurring hydroxycoumarin. This compound is characterized by the presence of a rutinoside moiety, which is a disaccharide consisting of rhamnose and glucose. Umbelliferone itself is known for its fluorescent properties and its role as a plant metabolite, particularly in members of the Apiaceae family, such as carrots and coriander. Umbelliferone 7-O-Rutinoside has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory effects .

. The compound is typically synthesized by glycosylation processes involving umbelliferone and a suitable glycosyl donor, often utilizing enzymes or chemical catalysts. The structure of umbelliferone allows it to participate in various reactions typical of coumarins, including hydroxylation and acylation, which can modify its biological activity .

Umbelliferone 7-O-Rutinoside exhibits several notable biological activities:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: It has shown potential in reducing inflammation in various biological models.
  • Anticancer Effects: Preliminary studies suggest that umbelliferone derivatives may induce apoptosis in cancer cells and inhibit tumor growth .

These activities make Umbelliferone 7-O-Rutinoside a candidate for further research in therapeutic applications.

The synthesis of Umbelliferone 7-O-Rutinoside can be approached through several methods:

  • Enzymatic Glycosylation: Utilizing glycosyltransferases to attach the rutinoside moiety to umbelliferone.
  • Chemical Glycosylation: Employing chemical methods involving activated glycosides and umbelliferone under acidic or basic conditions.
  • Traditional Methods: The Pechmann condensation reaction can also be adapted for synthesizing related coumarins, although specific adaptations may be required for the glycosylated form .

Umbelliferone 7-O-Rutinoside has potential applications across various fields:

  • Pharmaceuticals: Due to its bioactive properties, it may be developed into therapeutic agents for oxidative stress-related diseases or cancer.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products, particularly as a UV filter.
  • Food Industry: As a natural antioxidant, it could be incorporated into food products to enhance shelf life and nutritional value .

Research on the interactions of Umbelliferone 7-O-Rutinoside with other compounds is limited but promising. Studies indicate that it may interact synergistically with other antioxidants to enhance their efficacy. Furthermore, its role as a fluorescent probe allows it to be used in various biochemical assays, providing insights into cellular processes and interactions with metal ions .

Several compounds share structural similarities with Umbelliferone 7-O-Rutinoside, particularly within the coumarin family. Here are some notable examples:

Compound NameStructure TypeUnique Features
UmbelliferoneHydroxycoumarinBase structure; known for fluorescence and UV absorption
Herniarin (7-O-Methylumbelliferone)Methylated derivativeExhibits similar bioactivity; found in specific plants
Skimmin (7-O-β-D-glucopyranosylumbelliferone)Glycosylated derivativeUsed for enzyme determination; different sugar moiety
MarminIsoprenylated derivativeFound in grapefruit; shows antifungal activity

Each of these compounds has unique properties and applications that differentiate them from Umbelliferone 7-O-Rutinoside while sharing a common coumarin backbone. This diversity highlights the importance of structural modifications in determining biological activity and utility .

XLogP3

-1.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

470.14242626 g/mol

Monoisotopic Mass

470.14242626 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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